2-Methoxy-4-pyrrolidinopyrimidine
Overview
Description
2-Methoxy-4-pyrrolidinopyrimidine is a heterocyclic organic compound with the molecular formula C9H13N3O. It features a pyrimidine ring substituted with a methoxy group at the 2-position and a pyrrolidine ring at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-pyrrolidinopyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloropyrimidine as the starting material.
Methoxylation: The 2-position of the pyrimidine ring is methoxylated using sodium methoxide in methanol.
Pyrrolidinylation: The 4-position is then substituted with a pyrrolidine ring through a nucleophilic substitution reaction using pyrrolidine in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-pyrrolidinopyrimidine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: 2-Hydroxy-4-pyrrolidinopyrimidine.
Reduction: Dihydro-2-methoxy-4-pyrrolidinopyrimidine.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxy-4-pyrrolidinopyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-4-pyrrolidinopyrimidine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as kinases, which play a crucial role in cell signaling pathways.
Pathways Involved: By inhibiting these enzymes, the compound can modulate various cellular processes, including cell proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-pyrrolidinopyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-Methoxy-4-piperidinopyrimidine: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
2-Methoxy-4-pyrrolidinopyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methoxy and pyrrolidine groups enhances its ability to interact with biological targets and participate in various chemical reactions .
Properties
IUPAC Name |
2-methoxy-4-pyrrolidin-1-ylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-13-9-10-5-4-8(11-9)12-6-2-3-7-12/h4-5H,2-3,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOCIEHHRHSMFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901270354 | |
Record name | Pyrimidine, 2-methoxy-4-(1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901270354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393442-30-2 | |
Record name | Pyrimidine, 2-methoxy-4-(1-pyrrolidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393442-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyrimidine, 2-methoxy-4-(1-pyrrolidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901270354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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